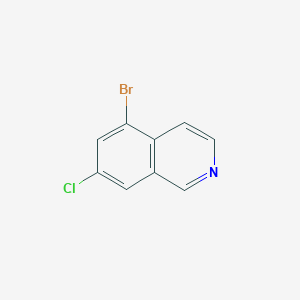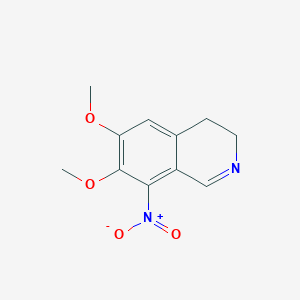
6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. This compound is characterized by the presence of methoxy groups at the 6th and 7th positions, a nitro group at the 8th position, and a partially hydrogenated isoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline typically involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in the presence of polyphosphoric acid (PPA). This method is advantageous as it avoids the use of heavy metals and other toxic compounds, making the purification process simpler .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline-8-amine.
Reduction: Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the nitro group, making it less reactive.
8-Nitro-3,4-dihydroisoquinoline: Lacks the methoxy groups, affecting its lipophilicity and biological activity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Fully hydrogenated core, altering its chemical reactivity and biological properties.
Uniqueness
6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline is unique due to the combination of methoxy and nitro groups, which confer distinct chemical and biological properties. This combination allows for diverse chemical modifications and potential therapeutic applications.
Properties
CAS No. |
917892-74-1 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
6,7-dimethoxy-8-nitro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C11H12N2O4/c1-16-9-5-7-3-4-12-6-8(7)10(13(14)15)11(9)17-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
FDPIEKIJGUUKRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C=NCCC2=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




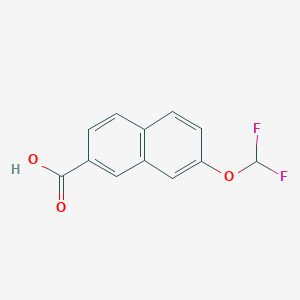
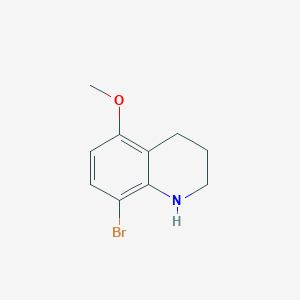
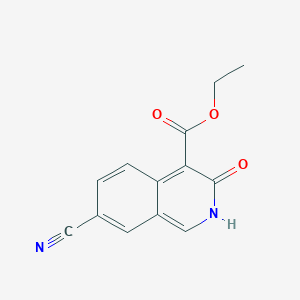
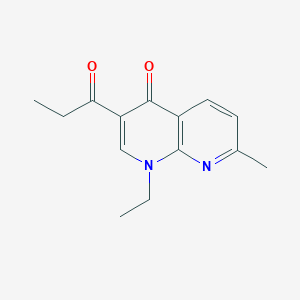
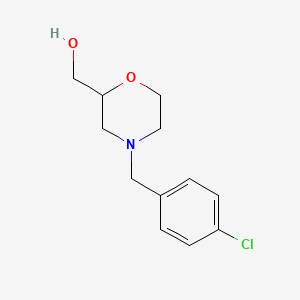

![1-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11872498.png)

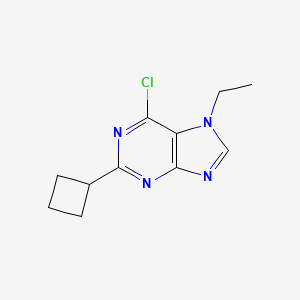
![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
